1-((2-Chlorophenyl)thio)-3-methoxypropan-2-one
Description
1-((2-Chlorophenyl)thio)-3-methoxypropan-2-one is an organic compound that features a chlorophenyl group attached to a thioether linkage, which is further connected to a methoxypropanone moiety
Properties
Molecular Formula |
C10H11ClO2S |
|---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
1-(2-chlorophenyl)sulfanyl-3-methoxypropan-2-one |
InChI |
InChI=1S/C10H11ClO2S/c1-13-6-8(12)7-14-10-5-3-2-4-9(10)11/h2-5H,6-7H2,1H3 |
InChI Key |
DDWNVILXBMOKCR-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)CSC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Chlorophenyl)thio)-3-methoxypropan-2-one typically involves a C-S cross-coupling reaction. One common method involves the reaction of 2-chlorobenzenethiol with a suitable electrophile, such as 3-methoxypropan-2-one, in the presence of a base like cesium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction is often carried out under an inert atmosphere and may require irradiation with visible light to proceed efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1-((2-Chlorophenyl)thio)-3-methoxypropan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methoxypropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
1-((2-Chlorophenyl)thio)-3-methoxypropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2-Chlorophenyl)thio)-3-methoxypropan-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target being studied .
Comparison with Similar Compounds
Similar Compounds
1-((2-Chlorophenyl)thio)ethanone: Similar structure but lacks the methoxy group.
1-((2-Chlorophenyl)thio)-2-propanone: Similar structure but lacks the methoxy group on the propanone moiety.
Uniqueness
The combination of these functional groups can provide distinct chemical and biological properties compared to similar compounds .
Biological Activity
1-((2-Chlorophenyl)thio)-3-methoxypropan-2-one, a compound with a unique thiophenol structure, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorophenyl thioether moiety and a methoxypropanone backbone. Its structural formula can be represented as follows:
The biological activity of 1-((2-Chlorophenyl)thio)-3-methoxypropan-2-one is primarily attributed to its ability to interact with various biological targets. The thiol group may facilitate interactions with cellular components, potentially leading to the disruption of cellular processes such as:
- Cell Membrane Integrity : Similar compounds have shown the ability to disrupt microbial cell membranes due to their lipophilic nature.
- Enzyme Inhibition : The compound may act as a nucleophile, engaging in biochemical reactions that inhibit specific enzymes or receptors.
Antimicrobial Activity
Recent studies indicate that thiophene derivatives exhibit significant antimicrobial properties. 1-((2-Chlorophenyl)thio)-3-methoxypropan-2-one has shown potential against various bacterial strains, suggesting its utility in treating infections caused by resistant pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.002 μg/mL |
| Escherichia coli | 0.005 μg/mL |
| Helicobacter pylori | 0.004 μg/mL |
Anticancer Activity
The compound's anticancer potential has been evaluated in several studies. It has demonstrated antiproliferative effects against various cancer cell lines, including:
- MCF-7 (Breast Cancer) : IC50 values indicating significant inhibition of cell growth.
- A-549 (Lung Cancer) : Notable reduction in viability at concentrations as low as 50 µM.
Case Study : In a study assessing the efficacy of similar compounds, it was found that derivatives with a thiophenol structure exhibited enhanced activity against cancer cells compared to their non-thiophenol counterparts .
Structure-Activity Relationship (SAR)
Research has highlighted the importance of the chlorophenyl and methoxy groups in enhancing biological activity. Modifications to the core structure have led to various analogs with differing potencies. For instance, compounds with additional methyl or halogen substitutions have shown improved antimicrobial and anticancer activities .
Toxicity and Safety Profile
Evaluation of the toxicity profile is crucial for therapeutic applications. Preliminary studies suggest that 1-((2-Chlorophenyl)thio)-3-methoxypropan-2-one exhibits low cytotoxicity in normal cell lines at therapeutic concentrations, indicating a favorable safety profile for further development .
Q & A
Q. What are the key considerations for synthesizing 1-((2-Chlorophenyl)thio)-3-methoxypropan-2-one with high yield and purity?
- Methodological Answer :
Synthesis typically involves nucleophilic substitution or condensation reactions. For instance, the Claisen-Schmidt condensation method (used in structurally similar ketones) can be adapted by reacting 2-chlorothiophenol with 3-methoxypropan-2-one under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted thiol or byproducts. Monitoring reaction progress with TLC (Rf ~0.4 in 7:3 hexane:EtOAc) and characterizing intermediates via -NMR (e.g., δ 7.4–7.6 ppm for aromatic protons) is critical .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- - and -NMR : Confirm the thioether linkage (δ 3.5–4.0 ppm for SCH₂) and methoxy group (δ 3.3–3.5 ppm). Aromatic protons from the 2-chlorophenyl group appear as a multiplet at δ 7.2–7.6 ppm .
- FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹), C-S stretch (~650 cm⁻¹), and C-O-C stretch (~1250 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 244.6 (calculated for C₁₀H₁₁ClO₂S) validates molecular weight .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the electronic properties and reactivity of this compound?
- Methodological Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) predict frontier molecular orbitals (HOMO-LUMO), charge distribution, and reactive sites. For example, the electron-deficient 2-chlorophenyl group may direct electrophilic attacks to the thioether sulfur. Solvent effects (PCM model) can simulate reactivity in polar aprotic solvents like DMSO. Compare computed IR/NMR spectra with experimental data to validate accuracy .
Q. What strategies can resolve contradictions in crystallographic data obtained from different experimental setups?
- Methodological Answer :
- Multi-Temperature XRD : Collect data at 100 K and 293 K to assess thermal motion effects. For example, a study on a similar enone showed improved resolution at 100 K, reducing disorder in the methoxy group .
- Twinned Crystal Analysis : Use software like SHELXL to refine twinned datasets if crystal packing introduces ambiguity .
- Complementary Techniques : Pair XRD with solid-state NMR or Raman spectroscopy to cross-validate bond lengths and angles .
Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial applications?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., NO₂, CF₃) at the para position of the phenyl ring to enhance lipophilicity and membrane penetration. Test derivatives via MIC assays against Gram-positive/negative bacteria .
- Mechanistic Probes : Use fluorescence quenching to assess DNA intercalation or β-keto reductase inhibition, as seen in chlorophenyl-containing analogs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
